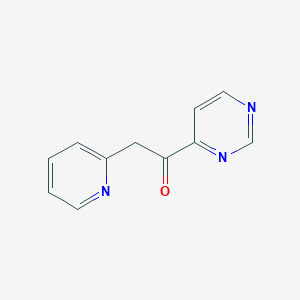
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential cytotoxic properties and has been studied for its applications in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate oxidizing agent, such as iodine or bromine, to yield the desired oxadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can be introduced into the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various substituted oxadiazole and pyrazole derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: For its cytotoxic properties, particularly against cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to inhibit cell proliferation.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound is believed to interfere with the DNA synthesis process, thereby inducing apoptosis in cancer cells. Molecular modeling studies have shown that the compound can bind to specific enzymes involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A precursor in the synthesis of the oxadiazole derivative.
1,3,4-Oxadiazole: A core structure in many biologically active compounds.
Thiazolidine-2,4-dione derivatives: Known for their cytotoxic properties.
Uniqueness
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one stands out due to its unique combination of the pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a cytotoxic agent and its versatility in various chemical reactions .
Properties
CAS No. |
917947-68-3 |
|---|---|
Molecular Formula |
C17H12N4O2 |
Molecular Weight |
304.30 g/mol |
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C17H12N4O2/c22-17-19-18-16(23-17)14-11-21(13-9-5-2-6-10-13)20-15(14)12-7-3-1-4-8-12/h1-11H,(H,19,22) |
InChI Key |
TYOQYBRLBNTQIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NNC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)




![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)
![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)






